4-Bromo-2-sulfanylbenzoic acid

Overview

Description

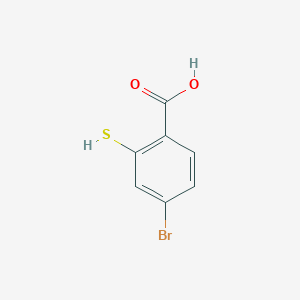

4-Bromo-2-sulfanylbenzoic acid is an organic compound with the molecular formula C7H5BrO2S It is characterized by the presence of a bromine atom at the fourth position and a sulfanyl group at the second position on the benzoic acid ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-2-sulfanylbenzoic acid typically involves the bromination of 2-sulfanylbenzoic acid. The reaction is carried out using bromine or a bromine-containing reagent under controlled conditions to ensure selective bromination at the fourth position. The reaction conditions often include the use of a solvent such as acetic acid or dichloromethane and may require a catalyst to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity of the final product. The reaction conditions are optimized to minimize by-products and maximize efficiency.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-2-sulfanylbenzoic acid undergoes various chemical reactions, including:

Oxidation: The sulfanyl group can be oxidized to form sulfonic acid derivatives.

Reduction: The bromine atom can be reduced to form the corresponding hydrogenated compound.

Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to replace the bromine atom.

Major Products Formed

Oxidation: Sulfonic acid derivatives.

Reduction: Hydrogenated benzoic acid derivatives.

Substitution: Various substituted benzoic acid derivatives depending on the nucleophile used.

Scientific Research Applications

Organic Synthesis

1.1 Role in Chemical Reactions

4-Bromo-2-sulfanylbenzoic acid is often utilized in organic synthesis as an intermediate for the production of more complex molecules. It can undergo reactions such as:

- Suzuki–Miyaura Coupling : This reaction involves coupling aryl halides with boronic acids to form biaryl compounds. The presence of the bromine atom makes this compound a suitable substrate for this type of reaction, facilitating the formation of new carbon-carbon bonds.

- Formation of Amides : When treated with amines, it can form amides through nucleophilic attack on the carbonyl carbon of the carboxylic acid group. This property is particularly useful in synthesizing pharmaceutical compounds.

1.2 Synthesis Techniques

The synthesis of this compound typically involves:

- Bromination of Benzoic Acid Derivatives : Starting from bromobenzoic acid, nucleophilic substitution with thiol compounds leads to the desired product. A common method includes dissolving 4-bromobenzoic acid in an organic solvent like toluene and reacting it with sodium sulfide under reflux conditions.

Medicinal Chemistry

2.1 Biological Activity

Research indicates that compounds similar to this compound exhibit various biological activities, including anti-inflammatory effects. The structural features of this compound suggest potential interactions with specific enzymes or receptors involved in inflammatory pathways.

2.2 Case Studies

Several studies have explored the pharmacological potential of sulfanylbenzoic acids:

- Anti-inflammatory Studies : Compounds with similar structures have shown activity against cyclooxygenases and lipoxygenases, enzymes involved in inflammation. This suggests that this compound could be further investigated for its potential therapeutic applications.

Industrial Applications

Beyond its use in organic synthesis and medicinal chemistry, this compound may find applications in other industrial processes:

- Agricultural Chemicals : Due to its structural properties, it may serve as an intermediate in the synthesis of agrochemicals, including herbicides and fungicides.

Mechanism of Action

The mechanism of action of 4-Bromo-2-sulfanylbenzoic acid involves its interaction with specific molecular targets. The sulfanyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially altering their activity. The bromine atom can participate in halogen bonding, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

- 4-Bromo-2-methylbenzoic acid

- 4-Bromo-2-fluorobenzoic acid

- 4-Bromo-2-nitrobenzoic acid

Comparison

4-Bromo-2-sulfanylbenzoic acid is unique due to the presence of the sulfanyl group, which imparts distinct chemical reactivity compared to other similar compounds. For instance, 4-Bromo-2-methylbenzoic acid lacks the sulfanyl group, resulting in different chemical behavior and applications. The sulfanyl group in this compound allows for specific interactions with biological targets, making it valuable in medicinal chemistry.

Biological Activity

4-Bromo-2-sulfanylbenzoic acid is a chemical compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including enzyme inhibition, therapeutic properties, and relevant research findings.

Chemical Structure and Properties

This compound features a bromine atom and a sulfanyl group attached to a benzoic acid structure. Its molecular formula is CHBrOS, with a molecular weight of approximately 232.09 g/mol. The compound appears as a white to light yellow crystalline solid and is soluble in organic solvents like chloroform and dimethyl sulfoxide.

Biological Activity Overview

The biological activity of this compound can be categorized into several key areas:

1. Enzyme Inhibition

Research indicates that this compound may inhibit various enzymes, impacting metabolic pathways. Notably, it has shown promise in inhibiting α-glucosidase, an enzyme involved in carbohydrate metabolism, which can influence glucose absorption rates. This inhibition is particularly significant for potential applications in managing diabetes and other metabolic disorders.

2. Antimicrobial Properties

Compounds with similar structures have been investigated for their antimicrobial properties. Preliminary studies suggest that this compound may exhibit activity against certain bacterial strains, although specific data on its efficacy against Gram-positive and Gram-negative bacteria are still emerging .

3. Anti-inflammatory Effects

The presence of the sulfanyl group suggests potential anti-inflammatory activity. Compounds with similar functionalities have been explored for their ability to modulate inflammatory responses, making this compound a candidate for further investigation in inflammatory disease models .

The mechanism by which this compound exerts its biological effects likely involves interaction with specific molecular targets such as enzymes or receptors. For instance, enzyme inhibition may occur through competitive binding at the active site or allosteric modulation, leading to altered biochemical pathways.

Case Studies and Research Findings

Several studies have contributed to understanding the biological activity of this compound:

- Enzyme Inhibition Study : A study demonstrated that derivatives of benzoic acid could inhibit α-glucosidase effectively, suggesting that this compound might share similar inhibitory properties.

- Antimicrobial Activity Investigation : Research on structurally related compounds indicated varying degrees of antimicrobial activity against both Gram-positive and Gram-negative bacteria, highlighting the need for further exploration of this compound in this context .

Comparative Analysis

To contextualize the biological activity of this compound, a comparison with structurally similar compounds is useful:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| 2-Bromo-5-sulfanylbenzoic acid | Contains a sulfanyl group | Inhibits α-glucosidase |

| 5-Bromo-2-mercaptobenzoic acid | Similar sulfanyl group | Exhibits antimicrobial properties |

| 4-Bromo-3-carboxyanisole | Additional carboxylic group | Used in synthesizing pharmaceutical compounds |

Properties

IUPAC Name |

4-bromo-2-sulfanylbenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5BrO2S/c8-4-1-2-5(7(9)10)6(11)3-4/h1-3,11H,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZHNJGPZUGQGIGC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Br)S)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5BrO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50586526 | |

| Record name | 4-Bromo-2-sulfanylbenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50586526 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

233.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

116209-30-4 | |

| Record name | 4-Bromo-2-sulfanylbenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50586526 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-bromo-2-sulfanylbenzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.